![molecular formula C39H32O14 B1163626 [3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 83529-71-9](/img/structure/B1163626.png)
[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Overview
Description
The compound is a complex organic molecule with multiple hydroxy groups and aromatic rings . It belongs to the class of compounds known as flavonoids, which are widely distributed in the plant kingdom and are known for their diverse beneficial health effects .
Molecular Structure Analysis
The molecular formula of the compound is C30H28O12 . It contains multiple hydroxy groups attached to aromatic rings, a characteristic feature of flavonoids . The presence of these functional groups contributes to the compound’s chemical reactivity and biological activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 580.5 g/mol . It has 6 hydrogen bond donors and 12 hydrogen bond acceptors . Its XLogP3-AA value is 2.3, indicating its relative hydrophobicity . These properties can influence the compound’s solubility, stability, and bioavailability .Scientific Research Applications
Anticancer Activity
The benzopyran-4-one skeleton has been identified as a potential anticancer agent . It has shown significant cytotoxic activity against multi-drug resistant cancer cell lines . In particular, 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents from biological screening on cancer cell lines .
Anti-inflammatory Activity
Isoxazoles, which are part of the hybrid compounds synthesized with benzopyran-4-ones, have been recognized as anti-inflammatory agents in cellular assays .
Antiproliferative Activity
Benzopyran-4-one-isoxazole hybrid compounds have shown significant antiproliferative activity against a panel of six cancer cell lines and two normal cell lines . These compounds have displayed significant antiproliferative activities against all the cancer cell lines tested .
Apoptotic Activity
Some benzopyran-4-one-isoxazole hybrid compounds have shown to induce apoptosis in cancer cells . For instance, compound 5a induced apoptosis in MDA-MB-231 by 50.8% .
Kinase Inhibitory Activity
Some benzopyran-4-one compounds have been screened for kinase inhibitory activity . However, compound 5a was found inactive towards different kinases .
Analytical Reagent
4H-1-Benzopyrans have been used as analytical reagents . For instance, HTC is used as a complexing agent for the determination of Mo(VI) by dissolving the complex formed in water in presence of Triton X-100 .
Drug Discovery
The benzopyran-4-one skeleton has a variety of pharmacological properties and has been invariably used as a template for the design of novel compounds with diverse therapeutic profiles . This includes properties such as anticancer, antiallergic, antitubercular, anti-inflammatory, antidiabetic, antimicrobial, antihypertensive, and anti-HIV .
properties
IUPAC Name |
[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKSPOTCLVAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73829948 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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